Ethyl (2-acetyl-5-methoxyphenoxy)acetate
Description
Contextualization within Aryloxyacetate Ester Chemistry
Aryloxyacetate esters belong to a larger family of phenoxy acids and their derivatives, which are associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.net These compounds serve as crucial intermediates in organic synthesis and are foundational structures in the development of new therapeutic agents. mdpi.com The synthesis of aryloxyacetic acid esters is commonly achieved by reacting the corresponding acid with an alcohol in the presence of an acid catalyst. mdpi.com Research into this class of compounds often focuses on creating new derivatives and evaluating how different substituents on the aromatic ring influence their chemical and biological profiles. mdpi.comresearchgate.net
Significance of the Acetyl and Methoxy (B1213986) Functional Groups in the Phenoxyacetate (B1228835) Moiety
The acetyl group (-COCH₃) is an acyl group that can significantly influence a molecule's properties. wikipedia.org In pharmacology, the addition of an acetyl group can enhance a drug's ability to cross the blood-brain barrier, potentially increasing its efficacy. wikipedia.org Acetylation is a common reaction in organic chemistry and biology, where acetyl groups are transferred from donors like acetyl-CoA to other molecules, affecting processes such as gene expression through histone acetylation. nih.gov The presence of an acetyl group in a molecule like Ethyl (2-acetyl-5-methoxyphenoxy)acetate provides a reactive site and can influence its electronic properties and molecular interactions.
The methoxy group (-OCH₃) is an electron-donating group when in the para position on a benzene (B151609) ring, but can act as an electron-withdrawing group at the meta position. wikipedia.org This functional group is prevalent in many natural products and approved drug molecules. nih.gov It can affect ligand-target binding, improve physicochemical properties, and influence metabolic parameters. nih.gov The methoxy group's ability to form hydrogen bonds and its steric bulk can also play a role in how the molecule interacts with biological targets. researchgate.net In many natural products, the presence of an ortho-methoxy group is thought to hinder certain reactions, potentially contributing to the stability of the compound. researchgate.net
Overview of Current Research Landscape and Emerging Academic Questions
Direct research focused exclusively on this compound is limited in publicly available scientific literature. Chemical suppliers list it as a compound for early discovery research, indicating its availability for investigation but a lack of extensive published data.
However, research on structurally similar compounds provides a basis for potential academic inquiry. For instance, studies on other substituted phenoxyacetic acid derivatives have explored their potential as selective COX-2 inhibitors for inflammation mdpi.com and as agonists for free fatty acid receptors in the context of diabetes treatment. researchgate.net
The current landscape suggests several emerging questions for researchers:
What are the precise chemical and physical properties of this compound?
How do the specific positions of the acetyl and methoxy groups on the phenyl ring influence its reactivity compared to other isomers?
What potential biological activities might this compound possess, given the known effects of its core structure and functional groups?
Can this compound serve as a valuable intermediate or building block for the synthesis of more complex molecules with therapeutic potential?
Further investigation is required to fully characterize this compound and determine its potential applications in medicinal chemistry and materials science.
Interactive Data Tables
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 13246-19-0 |
| Chemical Formula | C₁₃H₁₆O₅ |
| IUPAC Name | ethyl 2-(2-acetyl-5-methoxyphenoxy)acetate |
Table 2: Physicochemical Properties of a Structurally Related Compound: ethyl 2-(2-acetyl-4-chloro-5-methylphenoxy)acetate
| Property | Value |
| Molecular Formula | C₁₃H₁₅ClO₄ echemi.com |
| Molecular Weight | 270.71 g/mol echemi.com |
| Density | 1.196 g/cm³ echemi.com |
| Boiling Point | 384.8°C at 760 mmHg echemi.com |
| Flash Point | 152.8°C echemi.com |
Structure
3D Structure
Properties
Molecular Formula |
C13H16O5 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
ethyl 2-(2-acetyl-5-methoxyphenoxy)acetate |
InChI |
InChI=1S/C13H16O5/c1-4-17-13(15)8-18-12-7-10(16-3)5-6-11(12)9(2)14/h5-7H,4,8H2,1-3H3 |
InChI Key |
YISLSHLMCGQGRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)OC)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Studies of Ethyl 2 Acetyl 5 Methoxyphenoxy Acetate
Advanced Synthetic Approaches
To overcome the limitations of conventional methods, such as long reaction times and the need for high temperatures, advanced synthetic techniques have been developed. These approaches aim to enhance reaction efficiency, reduce energy consumption, and improve product yields.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of aryloxyacetates. orgchemres.org Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the reaction mixture directly and uniformly through dielectric heating. mdpi.com This rapid and efficient energy transfer can dramatically reduce reaction times, often from many hours to just a few minutes. researchgate.netijsdr.org
In the context of Williamson ether synthesis, microwave irradiation has been shown to significantly improve the rate of aryloxyacetate ester formation. researchgate.net Reactions are typically performed in a dedicated microwave synthesizer, which allows for precise control over temperature and pressure. This technique often leads to higher yields and cleaner product formation compared to conventional heating methods. ugent.be
Phase-transfer catalysis (PTC) is another advanced strategy used to accelerate reactions between reactants located in different, immiscible phases. crdeepjournal.org In the synthesis of aryloxyacetates, the phenoxide salt may be a solid or dissolved in an aqueous phase, while the haloacetate ester is typically in an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) iodide) or a polyethylene (B3416737) glycol (PEG), facilitates the reaction by transporting the phenoxide anion from its phase into the organic phase. researchgate.netunishivaji.ac.in
Once in the organic phase, the phenoxide anion is poorly solvated and thus highly reactive towards the haloacetate. The catalyst then returns to the initial phase to transport another anion, continuing the catalytic cycle. crdeepjournal.org The combination of phase-transfer catalysis with microwave irradiation has proven to be particularly effective, leading to exceptionally high yields in very short reaction times, sometimes under solvent-free conditions. researchgate.net
The table below highlights the advantages of these advanced synthetic methods.
| Technique | Catalyst/Conditions | Key Advantages |
| Microwave-Assisted Synthesis | Microwave Irradiation (e.g., 200W) | Drastic reduction in reaction time (hours to minutes); often higher yields. researchgate.net |
| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium Iodide, PEG-600 | Enhances reaction rate between immiscible reactants; improves yields. researchgate.net |
| Combined MW-PTC | Microwave + PTC | Synergistic effect leading to rapid, high-yield synthesis, often in minutes. researchgate.net |
Scalable Synthetic Methodologies (e.g., Continuous Flow Reactors)
The industrial-scale synthesis of Ethyl (2-acetyl-5-methoxyphenoxy)acetate necessitates methodologies that are not only efficient and high-yielding but also safe and scalable. While traditional batch processing has been the standard, modern approaches increasingly focus on continuous flow chemistry to enhance process control and productivity. google.com The synthesis of aryloxyacetates, typically achieved via the Williamson ether synthesis, is well-suited for adaptation to continuous flow reactors. orgchemres.orgunits.it
In a potential continuous flow process for this compound, streams of the precursor, 2'-Hydroxy-4'-methoxyacetophenone, along with a base (such as potassium carbonate) dissolved in a suitable solvent, would be mixed with a stream of ethyl chloroacetate. google.com This mixture would then pass through a heated capillary or microreactor. units.it The key advantages of such a system include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety by minimizing the volume of reactive intermediates at any given time. units.it This level of control can lead to higher yields, improved purity, and reduced side reactions compared to conventional batch methods. orgchemres.org The development of such scalable, continuous processes is crucial for meeting potential industrial demand for this and related compounds. orgchemres.orgpurdue.edu
Spectroscopic and Advanced Analytical Characterization of Ethyl 2 Acetyl 5 Methoxyphenoxy Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons in Ethyl (2-acetyl-5-methoxyphenoxy)acetate. The expected spectrum would show distinct signals for the protons of the ethyl group (a triplet and a quartet), the acetyl group (a singlet), the methoxy (B1213986) group (a singlet), the methylene (B1212753) group of the acetate (B1210297) moiety (a singlet), and the aromatic protons on the phenyl ring. The splitting patterns (coupling) of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene (B151609) ring. However, no experimental ¹H NMR data for this specific compound is currently available in the public domain.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, confirming the connection between the CH₂ and CH₃ protons of the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the entire molecular structure, such as connecting the acetyl group and the ether linkage to the correct positions on the aromatic ring.
Without experimental data, a detailed analysis using these techniques is not possible.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. Key absorptions would include:
Strong C=O stretching vibrations for the ketone and the ester carbonyl groups, likely appearing in the region of 1680-1750 cm⁻¹.
C-O stretching vibrations for the ester and ether linkages.
Sp² C-H stretching for the aromatic ring and sp³ C-H stretching for the alkyl groups.
Aromatic C=C stretching bands.
While some literature exists for compounds with similar functionalities, specific IR absorption data for this compound is not available.
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic ring and the carbon-carbon backbone. However, no Raman spectral data for this compound has been found in the searched literature.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure by analyzing the fragmentation patterns of the molecule.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a sophisticated analytical method that provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. ESI is a soft ionization technique, meaning it is capable of ionizing molecules, including thermally labile ones, directly from a solution into the gas phase with minimal fragmentation. ekb.eg This process typically forms protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or other adducts depending on the solvent and additives used. walisongo.ac.id
For this compound, with the molecular formula C13H16O5, HR-ESIMS would be employed to confirm its elemental composition by comparing the experimentally measured mass with the theoretically calculated mass. The high resolution of the instrument distinguishes between compounds that may have the same nominal mass but different elemental formulas. This technique is crucial for unequivocally verifying the identity of a newly synthesized compound. mdpi.com
| Molecular Formula | Adduct | Ion Formula | Calculated m/z |
|---|---|---|---|
| C₁₃H₁₆O₅ | [M+H]⁺ | [C₁₃H₁₇O₅]⁺ | 253.1076 |
| C₁₃H₁₆O₅ | [M+Na]⁺ | [C₁₃H₁₆NaO₅]⁺ | 275.0895 |
| C₁₃H₁₆O₅ | [M+K]⁺ | [C₁₃H₁₆KO₅]⁺ | 291.0635 |
Analysis of Fragmentation Patterns for Structural Confirmation
While soft ionization techniques like ESI are designed to minimize fragmentation, fragmentation can be induced within the mass spectrometer (e.g., through collision-induced dissociation) to provide structural information. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. By analyzing the masses of the fragments, the connectivity of atoms within the molecule can be deduced, confirming the proposed structure.
For this compound, the fragmentation pattern would be characterized by the cleavage of its most labile bonds, primarily the ester and ether linkages. Common fragmentation pathways for esters include the loss of the alkoxy group or rearrangements like the McLafferty rearrangement. libretexts.org The analysis would involve identifying key fragment ions that correspond to specific structural motifs within the parent molecule.
| Fragment Ion (m/z) | Proposed Structure/Lost Neutral | Fragmentation Pathway |
|---|---|---|
| 208 | Loss of ethoxy group (-OC₂H₅) | α-cleavage at the ester carbonyl |
| 181 | [M - CH₂COOC₂H₅]⁺ | Cleavage of the ether bond |
| 165 | [M - OCH₂COOC₂H₅]⁺ | Cleavage of the C-O bond at the aromatic ring |
| 43 | [CH₃CO]⁺ | Cleavage of the acetyl group; often a strong peak docbrown.info |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in synthetic chemistry for monitoring the progress of reactions, assessing the purity of products, and for purification.
Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. sigmaaldrich.com A small aliquot of the reaction mixture is spotted onto a TLC plate (a solid stationary phase, typically silica (B1680970) gel or alumina). The plate is then developed in a sealed chamber with a suitable solvent or solvent mixture (the mobile phase). wvu.edu
In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. By spotting the starting material, the co-starting material, and the reaction mixture on the same plate, one can visually assess the reaction's progress. The product, being a different compound from the reactants, will have a different Retention Factor (Rf) value. A common mobile phase for compounds of similar polarity is a mixture of hexane (B92381) and ethyl acetate. walisongo.ac.idacs.org The completion of the reaction is indicated by the disappearance of the reactant spot(s) and the appearance of a new product spot.
| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) | Observation at Time = 0 hr | Observation at Time = 4 hr |
|---|---|---|---|
| Starting Phenol | 0.40 | Strong Spot | Faint Spot |
| 0.65 | No Spot | Strong Spot |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for separating, identifying, and quantifying each component in a mixture. sielc.com It is widely used to determine the purity of a synthesized compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is commonly employed for moderately polar compounds like this compound. sielc.com
A sample is injected into the HPLC system, and its components are separated based on their differential partitioning between the mobile and stationary phases. A detector (e.g., UV-Vis) records the signal as each component elutes from the column, producing a chromatogram. The area of the peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of its purity.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.85 | 15,430 | 0.41 | Impurity |
| 2 | 5.62 | 3,745,890 | 99.46 | This compound |
| 3 | 7.11 | 5,120 | 0.13 | Impurity |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that couples the separation capabilities of HPLC with the powerful detection and identification capabilities of mass spectrometry. fishersci.com This technique is particularly valuable for analyzing complex mixtures, such as crude reaction products or samples containing trace-level impurities. eurl-pesticides.euugm.ac.id
As the separated components elute from the HPLC column, they are directly introduced into the ion source of the mass spectrometer. The mass spectrometer then provides mass-to-charge ratio data for each component. This allows for the unambiguous identification of the main product by confirming its molecular weight. Furthermore, it enables the identification of byproducts and impurities, even those present in small quantities, by providing their molecular weights, which can be used to infer their structures. researchgate.net
| Retention Time (min) | Detected m/z [M+H]⁺ | Proposed Identity |
|---|---|---|
| 3.45 | 167.07 | Unreacted Starting Phenol |
| 5.62 | 253.11 | This compound |
| 8.24 | 281.14 | Unknown Byproduct |
Computational Chemistry and Theoretical Investigations of Ethyl 2 Acetyl 5 Methoxyphenoxy Acetate
Reaction Pathway Modeling and Transition State Analysis
Generating content for these sections without supporting data would amount to speculation and would not meet the standards of scientific accuracy. While general principles of computational chemistry could be discussed, applying them to Ethyl (2-acetyl-5-methoxyphenoxy)acetate without actual research would be inappropriate.
It is important to note that the absence of published data does not mean that such research has not been conducted, but rather that it is not available in the public domain. This could be for a variety of reasons, including the research being part of proprietary industrial development or ongoing academic work that has not yet been published.
Given the strict instructions to generate a thorough, informative, and scientifically accurate article based on the provided outline, and the lack of available data for this compound, it is not feasible to proceed with the creation of the requested content. Any attempt to do so would compromise the integrity and factual basis of the information provided.
Chemical Reactivity and Derivatization Strategies of Ethyl 2 Acetyl 5 Methoxyphenoxy Acetate
Fundamental Reaction Pathways of the Ester Moiety
The ester group is one of the most reactive sites in the molecule, susceptible to nucleophilic acyl substitution. The primary reactions involving this moiety are hydrolysis and transesterification, which can be catalyzed by either acid or base.
Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This process is typically achieved under acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification) : This is an essentially irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. ijcce.ac.ir The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and ethanol (B145695). Subsequent acidification is required to protonate the carboxylate and yield the free carboxylic acid, (2-acetyl-5-methoxyphenoxy)acetic acid. The mechanism is a classic example of nucleophilic acyl substitution. ijcce.ac.ir
Acid-Catalyzed Hydrolysis : This is a reversible equilibrium process. The reaction is initiated by the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. biofueljournal.com Following proton transfer and elimination of ethanol, the carboxylic acid is formed. To drive the reaction to completion, it is often necessary to use a large excess of water or to remove the ethanol by-product as it forms.
| Condition | Catalyst | Mechanism | Products | Key Features |
| Basic | NaOH, KOH | Nucleophilic Acyl Substitution | (2-acetyl-5-methoxyphenoxy)acetic acid (as salt), Ethanol | Irreversible; requires final acidification step to obtain the free acid. ijcce.ac.ir |
| Acidic | H₂SO₄, HCl | Acid-Catalyzed Nucleophilic Acyl Substitution | (2-acetyl-5-methoxyphenoxy)acetic acid, Ethanol | Reversible; reaction is driven to completion by using excess water or removing ethanol. biofueljournal.com |
Transesterification is the process of exchanging the ethyl group of the ester with an alkyl or aryl group from a different alcohol. This reaction is a valuable tool for modifying the ester functionality and can also be catalyzed by acid or base. masterorganicchemistry.com
Acid-Catalyzed Transesterification : Similar to acid-catalyzed hydrolysis, the mechanism begins with the protonation of the carbonyl oxygen. The new alcohol (R'-OH) then acts as the nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, ethanol is eliminated, resulting in the formation of a new ester. The reaction is an equilibrium process, and driving it towards the desired product often involves using the incoming alcohol as the solvent to ensure it is present in a large excess. masterorganicchemistry.comscielo.br
Base-Catalyzed Transesterification : This pathway involves a nucleophilic alkoxide (R'O⁻), which is a stronger nucleophile than the corresponding alcohol. The alkoxide attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels an ethoxide ion (EtO⁻) to generate the new ester. To ensure the reaction proceeds, the incoming alcohol should generally be less sterically hindered and more acidic than ethanol, or used in large excess. masterorganicchemistry.com
| Catalyst Type | Example Catalyst | Reactant | General Outcome |
| Acid | H₂SO₄, TsOH | Methanol (in excess) | Methyl (2-acetyl-5-methoxyphenoxy)acetate |
| Acid | H₂SO₄, TsOH | Benzyl alcohol | Benzyl (2-acetyl-5-methoxyphenoxy)acetate |
| Base | NaOMe, KOMe | Methanol (in excess) | Mthis compound |
| Base | NaOBn | Benzyl alcohol | Benzyl (2-acetyl-5-methoxyphenoxy)acetate |
Reactions of the Aromatic Ring System
The benzene (B151609) ring in this compound is substituted with three groups: an acetyl group, a methoxy (B1213986) group, and an ethyl acetate (B1210297) ether linkage. The interplay of their electronic effects dictates the reactivity and regioselectivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The outcome is governed by the directing effects of the existing substituents.
Directing Effects :
Methoxy Group (-OCH₃) : A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.
Ether Linkage (-OCH₂COOEt) : Also an activating, ortho, para-directing group for similar resonance reasons.
Acetyl Group (-COCH₃) : A moderately deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects.
The combined influence of these groups makes the aromatic ring highly activated towards electrophilic attack. The positions ortho and para to the powerful activating methoxy and ether groups are the most probable sites for substitution. Given the substitution pattern, the C4 and C6 positions (relative to the ether linkage at C1) are the most activated and sterically accessible for incoming electrophiles.
| Reaction | Reagents | Electrophile | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Ethyl (2-acetyl-4-nitro-5-methoxyphenoxy)acetate and/or Ethyl (2-acetyl-6-nitro-5-methoxyphenoxy)acetate. youtube.com |
| Halogenation | Br₂, FeBr₃ | Br⁺ | Ethyl (2-acetyl-4-bromo-5-methoxyphenoxy)acetate and/or Ethyl (2-acetyl-6-bromo-5-methoxyphenoxy)acetate. |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Ethyl (2-acetyl-5-methoxy-4-sulfophenoxy)acetate. youtube.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Substitution at the C4 or C6 position, though the already present deactivating acetyl group may hinder this reaction. lkouniv.ac.in |
The molecule possesses several sites susceptible to oxidation, including the methoxy group, the acetyl group's methyl, and the aromatic ring itself.
Oxidation of the Methoxy Group : Under certain oxidative conditions, the methoxy group can be cleaved to form a quinone. This is a common reaction for electron-rich hydroquinone (B1673460) dimethyl ethers. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can effect such transformations.
Oxidation of the Acetyl Group : The methyl of the acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ or NaOCl (in the haloform reaction), which would yield a carboxylate adjacent to the ether linkage. A milder alternative is the Baeyer-Villiger oxidation, where a peroxy acid (e.g., m-CPBA) converts the ketone into an ester.
Oxidation of the Aromatic Ring : Harsh oxidation (e.g., with hot, concentrated KMnO₄ or O₃ followed by an oxidative workup) can lead to the degradation and cleavage of the aromatic ring.
| Reaction Type | Reagent(s) | Target Site | Potential Product |
| Demethylation/Quinone Formation | Ceric Ammonium Nitrate (CAN) | Methoxy group and ring | A quinone derivative |
| Baeyer-Villiger Oxidation | m-CPBA, H₂O₂ | Acetyl group | (2-acetoxy-5-methoxyphenoxy)acetate derivative |
| Haloform Reaction | I₂, NaOH | Acetyl group (methyl) | A dicarboxylic acid derivative (after acidification) |
Reduction reactions can target the acetyl group or, under more forcing conditions, the aromatic system.
Reduction of the Acetyl Group : The ketone can be readily reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete reduction of the carbonyl to a methylene (B1212753) group (-CH₂CH₃) can be accomplished via methods like the Clemmensen reduction (Zn(Hg), HCl) or the Wolff-Kishner reduction (H₂NNH₂, KOH, heat). The choice of reagent is critical, as LiAlH₄ would also reduce the ester moiety, whereas NaBH₄ is selective for the ketone.
Reduction of the Aromatic Ring : The Birch reduction (Na or Li in liquid NH₃ with an alcohol) can reduce the electron-rich aromatic ring. The presence of the electron-donating methoxy and ether groups and the electron-withdrawing acetyl group will influence the regioselectivity of the reduction, typically leading to a non-conjugated diene.
| Reaction Type | Reagent(s) | Target Site | Product | Notes |
| Ketone to Alcohol | NaBH₄, Methanol | Acetyl group | Ethyl (2-(1-hydroxyethyl)-5-methoxyphenoxy)acetate | Selective for the ketone; does not reduce the ester. |
| Ketone and Ester to Alcohols | LiAlH₄, then H₃O⁺ | Acetyl and Ester groups | 2-(1-Hydroxyethyl)-4-methoxyphenoxy)ethan-1-ol | Reduces both carbonyl groups. |
| Ketone to Methylene | H₂NNH₂, KOH, heat (Wolff-Kishner) | Acetyl group | Ethyl (2-ethyl-5-methoxyphenoxy)acetate | Basic conditions; ester is preserved. |
| Ketone to Methylene | Zn(Hg), conc. HCl (Clemmensen) | Acetyl group | (2-ethyl-5-methoxyphenoxy)acetic acid | Acidic conditions; will hydrolyze the ester. |
| Aromatic Ring Reduction | Na, liq. NH₃, EtOH (Birch) | Aromatic Ring | A dihydroaromatic diene derivative | Reduces the aromatic ring. |
Transformations of the Acetyl Group
Reactivity of the Ketone Functionality (e.g., Condensation, Aldol (B89426) Reactions)
The carbonyl carbon of the acetyl group is electrophilic, while the adjacent methyl protons are acidic, enabling it to act as both an electrophile and, after deprotonation, a nucleophile. This dual reactivity is characteristic of ketones and allows for participation in various condensation reactions, most notably aldol-type reactions.
A prominent example of this reactivity is the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens. routledge.commdpi.com In the case of this compound, the acetyl group can react with various substituted benzaldehydes in the presence of a base, such as sodium or potassium hydroxide, to form chalcones. orientjchem.orgceltarys.com These reactions are typically carried out in an alcoholic solvent. orientjchem.org The general mechanism involves the deprotonation of the α-carbon of the acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone system characteristic of chalcones. mdpi.com
The synthesis of chalcones can be influenced by various factors, including the choice of solvent and catalyst. For instance, solvent-free aldol condensation has been reported as a green chemistry approach for chalcone (B49325) synthesis. Furthermore, acid-catalyzed condensation reactions can also be employed. bohrium.com
The table below summarizes representative Claisen-Schmidt condensation reactions involving acetophenone (B1666503) derivatives, which are analogous to the acetyl group in this compound.
Table 1: Examples of Claisen-Schmidt Condensation Reactions
| Acetophenone Derivative | Aldehyde | Catalyst | Product Type |
|---|---|---|---|
| 2-acetyl naphthalene | Substituted benzaldehyde | KOH/Methanol | Naphthalene-containing chalcone orientjchem.org |
| 2-acetyl-6-methoxynapthalene | Aromatic/heteroaromatic aldehydes | NaOH/Methanol | Naphthalene-containing chalcone chemrxiv.org |
| 2-acetyl-1-methylpyrrole | 5-(aryl)-furfural | Not specified | Pyrrole-containing chalcone celtarys.com |
| 2-acetyl-5-chlorothiophene | Substituted benzaldehyde | NaOH/Methanol | Thiophene-containing chalcone celtarys.com |
The reactivity of the ketone in condensation reactions is a cornerstone of the derivatization potential of this compound, providing a pathway to a wide array of complex molecules with potential applications in various fields.
Strategic Derivatization for Enhanced Functionality or Analytical Applications
Strategic derivatization of this compound can be employed to enhance its functionality or to facilitate its detection and quantification in various analytical applications. These strategies often involve the introduction of specific chemical moieties that impart desired properties to the parent molecule.
Introduction of Reporter Groups for Advanced Spectroscopic Detection
For advanced spectroscopic detection, reporter groups, such as chromophores or fluorophores, can be introduced into the structure of this compound. The synthesis of chalcones, as discussed in the previous section, is a prime example of this strategy, as the resulting α,β-unsaturated ketone system constitutes a chromophore that absorbs light in the UV-visible region. fabad.org.tr The specific absorption wavelength and intensity can be tuned by the choice of the reacting aldehyde, allowing for the creation of a library of compounds with diverse spectroscopic properties. nih.gov
Beyond the formation of chalcones, other strategies for introducing reporter groups can be envisioned. Fluorescent labeling is a powerful technique for the sensitive detection of molecules. routledge.com A fluorescent dye could be attached to the this compound scaffold through several potential pathways. For instance, the acetyl group could be reduced to an alcohol, which could then be esterified with a fluorescent carboxylic acid. Alternatively, the ester group could be hydrolyzed to a carboxylic acid, which could then be coupled with an amine-containing fluorophore.
The table below presents some common classes of fluorescent dyes and their potential attachment chemistries, which could be adapted for the derivatization of this compound.
Table 2: Potential Fluorescent Reporter Groups and Attachment Strategies
| Reporter Group Class | Reactive Functionality on Dye | Potential Reaction with Derivatized this compound |
|---|---|---|
| Coumarins | Carboxylic acid, N-hydroxysuccinimidyl (NHS) ester | Amide bond formation with an amino-functionalized derivative. |
| Fluoresceins | Isothiocyanate, NHS ester | Thiourea or amide bond formation with an amino-functionalized derivative. |
| Rhodamines | Carboxylic acid, NHS ester | Amide bond formation with an amino-functionalized derivative. |
| BODIPY Dyes | Various (e.g., carboxylic acid, azide) | Amide bond formation or click chemistry with a suitably functionalized derivative. |
The selection of a particular reporter group and the synthetic strategy for its attachment would depend on the desired photophysical properties and the intended application. beilstein-journals.org
Modification for Integration into Ligand Architectures or Polymeric Scaffolds
The versatile chemical structure of this compound makes it an attractive building block for the synthesis of more complex molecular architectures, such as ligands for metal coordination and monomers for polymerization.
For integration into ligand architectures, the phenoxyacetic acid moiety can serve as a coordinating group for metal ions. The ester can be hydrolyzed to the corresponding carboxylic acid, which, in conjunction with the ether oxygen and potentially the acetyl oxygen, could form a chelating ligand. Further modifications could involve the transformation of the acetyl group into other coordinating groups, such as an oxime or a Schiff base, to create polydentate ligands capable of forming stable complexes with a variety of metal ions. The development of fluorescent ligands is an active area of research, with applications in areas such as bioimaging and chemosensing. mdpi.comceltarys.com
The incorporation of this compound into polymeric scaffolds can be achieved through several routes. One approach involves the conversion of the molecule into a polymerizable monomer. For example, the ethyl ester could be transesterified with a diol to introduce a hydroxyl group, which could then be used in a polycondensation reaction. Alternatively, a polymerizable group, such as a vinyl or acrylate (B77674) moiety, could be introduced into the molecule.
Another strategy is to graft the molecule onto an existing polymer backbone. The ester could be hydrolyzed to a carboxylic acid, which could then be coupled to a functionalized polymer containing, for example, hydroxyl or amine groups. routledge.com The acetyl group could also be used as a point of attachment. Such functionalized polymers could have a range of applications, from drug delivery systems to advanced materials with specific optical or electronic properties. mdpi.com
The table below outlines some potential strategies for incorporating the this compound scaffold into larger molecular structures.
Table 3: Strategies for Integration into Ligands and Polymers
| Target Architecture | Modification of this compound | Subsequent Reaction |
|---|---|---|
| Polydentate Ligand | Hydrolysis of the ester to a carboxylic acid and conversion of the acetyl group to an oxime. | Coordination with metal ions. |
| Polyester (B1180765) Monomer | Transesterification with a diol to introduce a hydroxyl group. | Polycondensation with a dicarboxylic acid. |
| Polymer Graft | Hydrolysis of the ester to a carboxylic acid. | Coupling to a polymer with hydroxyl or amine groups. |
These derivatization strategies highlight the potential of this compound as a versatile platform for the development of new functional molecules and materials.
Research Applications of Ethyl 2 Acetyl 5 Methoxyphenoxy Acetate As a Chemical Intermediate
Role in the Synthesis of Complex Organic Molecules
The unique combination of functional groups in Ethyl (2-acetyl-5-methoxyphenoxy)acetate makes it a versatile building block for the construction of intricate molecular frameworks. Its utility as a precursor in the synthesis of heterocyclic systems and as a monomer for functional polymeric materials highlights its significance in modern organic chemistry.
Precursor in Heterocyclic Synthesis (e.g., pyrazoline derivatives)
The synthesis of pyrazoline derivatives, a class of five-membered nitrogen-containing heterocyclic compounds, often proceeds through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. e-journals.incore.ac.ukthepharmajournal.comijraset.comdergipark.org.trnih.gov The acetyl group of this compound provides a reactive site for the initial step in this sequence: a Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone (B49325) intermediate. researchgate.netwikipedia.orgnih.govrsc.orgnih.govwisdomlib.orgtaylorandfrancis.comwisdomlib.orgresearchgate.net This reaction is a cornerstone in the synthesis of a wide array of chalcones. nih.govwisdomlib.org
The general synthetic route involves the base-catalyzed reaction of the acetophenone (B1666503) moiety of this compound with a selected aldehyde. nih.govrsc.orgresearchgate.netmdpi.com The resulting chalcone, bearing the (2-ethoxycarbonylmethoxy-4-methoxyphenyl) substituent, can then undergo cyclization with hydrazine hydrate (B1144303) or a substituted hydrazine to yield the corresponding pyrazoline. core.ac.ukthepharmajournal.comijraset.com The specific substitution pattern on the pyrazoline ring can be tailored by the choice of the aldehyde and the hydrazine reagent. Pyrazolines are a well-known class of bioactive molecules, and this synthetic pathway allows for the introduction of the unique phenoxyacetate (B1228835) substructure into these heterocyclic systems. e-journals.innih.govmdpi.comijrpc.commdpi.combohrium.comptfarm.pl
Table 1: Representative Chalcone Synthesis via Claisen-Schmidt Condensation This table presents a hypothetical reaction based on established chemical principles, as direct literature for this specific reactant is unavailable.
| Starting Acetophenone | Aldehyde | Base Catalyst | Solvent | Product Chalcone |
|---|---|---|---|---|
| This compound | Benzaldehyde | NaOH | Ethanol (B145695) | Ethyl (2-(3-phenylacryloyl)-5-methoxyphenoxy)acetate |
| This compound | 4-Chlorobenzaldehyde | KOH | Methanol | Ethyl (2-(3-(4-chlorophenyl)acryloyl)-5-methoxyphenoxy)acetate |
| This compound | 4-Methoxybenzaldehyde | NaOH | Ethanol | Ethyl (2-(3-(4-methoxyphenyl)acryloyl)-5-methoxyphenoxy)acetate |
Building Block for Functional Polymeric Materials (e.g., activated ester moieties)
The ethyl acetate (B1210297) group of this compound can be envisioned as a precursor to a polymerizable moiety. For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an activated ester (such as an N-hydroxysuccinimide ester), and subsequent reaction with a polymerizable amine (e.g., aminoethyl methacrylate) would yield a monomer. This monomer, bearing the phenoxyacetate side chain, could then be polymerized to create functional polymers. mdpi.comrsc.orgresearchgate.net
Polymers containing activated ester side chains are valuable as platforms for post-polymerization modification. mdpi.comrsc.orgresearchgate.netnih.govnih.gov These reactive groups can be readily displaced by nucleophiles, such as the primary amines of biomolecules, to form stable amide bonds. This approach is widely used for the preparation of bioconjugates and other functional materials. mdpi.comrsc.orgnih.gov The incorporation of the (2-acetyl-5-methoxyphenoxy)acetate unit into a polymer backbone could therefore lead to materials with tailored properties, where the phenoxyacetate moiety could influence the physical characteristics of the polymer, and the acetyl group could be further modified. While the direct polymerization of a monomer derived from this compound is not explicitly detailed in the available literature, the principles of polymer chemistry support this potential application. researchgate.netresearchgate.netrsc.orgrsc.orgdonga.ac.kr
Contributions to Pharmaceutical and Agrochemical Research Synthesis
The structural motifs present in this compound are found in numerous biologically active compounds. Consequently, this compound serves as a valuable starting point for the synthesis of new molecules with potential applications in medicine and agriculture.
Intermediate in the Synthesis of Enzyme Inhibitors
The pyrazoline scaffold, which can be synthesized from this compound as described in section 6.1.1, is a known pharmacophore in a variety of enzyme inhibitors. mdpi.comnih.gov For example, certain pyrazoline derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and monoamine oxidases (MAOs). The specific substituents on the pyrazoline ring, which can be readily varied using the synthetic route involving chalcone intermediates, play a crucial role in determining the inhibitory activity and selectivity. The (2-ethoxycarbonylmethoxy-4-methoxyphenyl) substituent that would be introduced from this compound could offer unique steric and electronic properties that may enhance binding to target enzymes.
Precursor for Bioactive Molecules with Specific Molecular Targets
The phenoxyacetic acid moiety is a key structural feature in a number of established and experimental therapeutic agents. nih.govjetir.orgnih.govjetir.org For instance, it is present in certain classes of fibrate drugs used to treat high cholesterol and in some herbicides. The combination of this group with other pharmacologically relevant structures, such as the pyrazoline ring, offers a strategy for the development of new bioactive molecules. mdpi.com The synthesis of such hybrid molecules from this compound would allow for the exploration of new chemical space and the potential discovery of compounds with novel biological activities. The modular nature of the synthesis, starting from the Claisen-Schmidt condensation, allows for the systematic variation of the molecular structure to optimize interactions with specific biological targets. nih.gov
Table 2: Potential Bioactive Scaffolds Derivable from this compound This table outlines plausible molecular scaffolds based on the structure of the starting material and general synthetic pathways.
| Starting Material | Reaction Sequence | Resulting Scaffold | Potential Biological Target Class |
|---|
Design of Analogs with Modulated Chemical Reactivity or Interactions
The structure of this compound allows for the systematic modification of its different components to fine-tune the properties of the final products. The acetyl group can be a handle for a variety of chemical transformations, beyond the formation of chalcones. wikipedia.orgreddit.comresearchgate.net For example, it could be reduced to an alcohol, converted to an oxime, or undergo a Baeyer-Villiger oxidation to an acetate ester. Each of these transformations would lead to a new series of derivatives with altered chemical reactivity and potential biological activity. mdpi.com
Similarly, the methoxy (B1213986) and ethyl acetate groups can be modified. Demethylation of the methoxy group would yield a phenol, which could then be further functionalized. The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be converted to a wide range of amides, esters, or other carboxylic acid derivatives. jetir.orgnih.gov This ability to create a library of analogs with controlled structural variations is a key aspect of modern drug discovery and agrochemical research, allowing for the systematic exploration of structure-activity relationships. researchgate.netnih.gov
Advanced Materials Science Research (focus on chemical modification and structure-property relationships)
The unique structure of this compound, featuring an acetyl group, a methoxy group, and an ethyl ester attached to a phenoxy ring, offers multiple avenues for chemical modification. These modifications can lead to the development of novel polymers and advanced materials with tailored properties. The individual functional groups serve as handles for a variety of chemical transformations, allowing for the systematic alteration of the molecule's structure and, consequently, the properties of the resulting materials.
The acetyl group, for instance, can undergo reactions such as aldol (B89426) condensation or can be a site for Grignard reactions, enabling the introduction of new carbon-carbon bonds and the grafting of different functionalities onto the molecule. cnrs.fr Such modifications can influence the thermal stability, solubility, and mechanical properties of polymers derived from this intermediate. cnrs.fr The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form polyamides or other ester derivatives. The methoxy group and the aromatic ring itself can also be targeted for electrophilic substitution reactions, further expanding the range of possible derivatives.
The relationship between the chemical structure of a polymer and its physical properties is a fundamental concept in materials science. scribd.com By systematically modifying the structure of this compound before polymerization, or by copolymerizing it with other monomers, researchers can investigate these structure-property relationships. For example, incorporating the rigid aromatic ring of the phenoxyacetate moiety into a polymer backbone would likely enhance its thermal stability and mechanical strength. uomustansiriyah.edu.iq The flexibility of the ether linkage and the potential for hydrogen bonding through modified functional groups can also influence properties like glass transition temperature and crystallinity. uomustansiriyah.edu.iq
| Functional Group | Potential Chemical Modification | Anticipated Impact on Material Properties |
| Acetyl Group | Aldol Condensation, Grignard Reaction, Reduction to alcohol | Increased cross-linking potential, introduction of new side chains, altered polarity and solubility. |
| Ethyl Ester | Hydrolysis to Carboxylic Acid, Transesterification, Amidation | Creation of sites for polyamide or polyester (B1180765) formation, modification of polymer backbone. |
| Methoxy Group | Ether cleavage, Electrophilic substitution on the ring | Introduction of hydroxyl groups for further reaction, alteration of electronic properties. |
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Modification of refractive index, introduction of reactive handles for cross-linking. |
Investigation of Structure-Reactivity Relationships in Analogous Compounds
While specific research on the structure-reactivity relationships of this compound is not extensively documented, studies on analogous compounds provide a framework for understanding how its structural features influence its chemical reactivity. Phenoxyacetic acid derivatives and substituted phenyl acetates have been the subject of kinetic studies to elucidate the electronic and steric effects of substituents on reaction rates. researcher.liferesearchgate.net
Kinetic studies, such as monitoring the rate of hydrolysis of the ester under different pH conditions or its reaction with various nucleophiles, can provide quantitative data on these structure-reactivity relationships. By comparing the reaction rates of this compound with those of simpler, non-substituted phenoxyacetates, the specific influence of the acetyl and methoxy groups can be determined. Hammett plots, which correlate reaction rates with substituent constants (σ), are a common tool in such investigations to quantify the electronic effects of substituents on the reactivity of a molecule. rsc.org
| Structural Feature | Influence on Reactivity | Method of Investigation |
| Acetyl Group (electron-withdrawing) | Increases the rate of nucleophilic attack on the ester carbonyl. | Kinetic studies of ester hydrolysis or aminolysis, Hammett analysis. |
| Methoxy Group (electron-donating) | Decreases the rate of nucleophilic attack on the ester carbonyl. | Comparative kinetic studies with analogs lacking the methoxy group. |
| Steric Hindrance | The position of substituents may sterically hinder the approach of reactants. | Comparison of reaction rates with isomers having different substituent positions. |
| Phenoxy Ether Linkage | Influences the electronic communication between the ring and the acetate group. | Spectroscopic analysis (NMR, IR) and computational modeling. |
Future Research Directions and Emerging Trends in Ethyl 2 Acetyl 5 Methoxyphenoxy Acetate Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of aryloxyacetates, including Ethyl (2-acetyl-5-methoxyphenoxy)acetate, typically relies on the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide, often under basic conditions. wikipedia.orgmasterorganicchemistry.com While effective, traditional approaches can be slow and may use harsh reagents or environmentally persistent solvents.
Future research is focused on developing greener and more efficient synthetic routes. Key emerging trends include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of aryloxyacetic acids from hours to mere minutes, while also increasing yields. This technology offers a significant improvement in energy efficiency and process throughput.
Phase-Transfer Catalysis (PTC): PTC facilitates the reaction between reactants in different phases (e.g., a solid phenoxide salt and an organic solution of an alkyl halide). This technique can enhance reaction rates, improve yields, and allow for milder reaction conditions, making the process more sustainable. unishivaji.ac.in
Green Solvents: A major push in sustainable chemistry is the replacement of traditional organic solvents with more environmentally benign alternatives. Research into solvents like ethyl acetate (B1210297) for polymer synthesis highlights a trend that could be applied to aryloxyacetate production, reducing the environmental burden associated with solvents like acetonitrile (B52724). rsc.org
Table 1: Comparison of Synthetic Methodologies for Aryloxyacetates
| Methodology | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Traditional Williamson Ether Synthesis | Reflux in organic solvent for several hours. | Well-established and widely understood. | Long reaction times, potentially harsh conditions, use of volatile organic solvents. | wikipedia.orgmasterorganicchemistry.com |
| Microwave-Assisted Synthesis with PTC | Microwave irradiation for 4-10 minutes. | Drastically reduced reaction time, high yields (often >90%), energy efficient. | Requires specialized microwave reactor equipment. | |
| Phase-Transfer Catalysis (PTC) | Biphasic system, reflux for 2-4 hours. | High yields, catalyst can be recovered, milder conditions. | Requires a catalyst, may still involve lengthy heating. | unishivaji.ac.in |
Advanced Spectroscopic and In Situ Characterization Techniques for Reaction Monitoring
To optimize the novel synthetic methods described above, a deeper understanding of reaction dynamics is essential. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. mt.comwikipedia.org The adoption of PAT, utilizing advanced in situ (in the reaction vessel) spectroscopic techniques, represents a major trend.
For the synthesis of this compound, these techniques can provide real-time data on:
Reactant Consumption and Product Formation: Techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) and Raman spectroscopy can track the concentration of key functional groups, such as the disappearance of the phenolic -OH and the appearance of the ether C-O and ester C=O stretches. acs.orgmt.com
Kinetic and Mechanistic Insights: By continuously monitoring the reaction, detailed kinetic profiles can be generated. This data is invaluable for understanding the reaction mechanism, identifying rate-limiting steps, and detecting transient intermediates. mt.comrsc.org
Process Control: Real-time data allows for precise control over reaction parameters to ensure consistency, maximize yield, and improve safety. mt.comnih.gov Other powerful techniques like in situ Nuclear Magnetic Resonance (NMR) and on-line Mass Spectrometry (MS) can also be adapted to monitor the specific molecular transformations during synthesis. rsc.orgnih.gov
Table 2: Advanced Techniques for Reaction Monitoring
| Technique | Type of Information Provided | Key Advantage | Reference |
|---|---|---|---|
| In Situ FTIR / Raman Spectroscopy | Real-time concentration changes of reactants, products, and intermediates; reaction endpoint. | Non-destructive, continuous monitoring, provides functional group information. | acs.orgmt.com |
| In Situ NMR Spectroscopy | Structural elucidation of species in the reaction mixture, quantification of isomers. | Provides detailed structural information and quantitative data on all soluble species. | rsc.org |
| On-line Mass Spectrometry (MS) | Molecular weight of components, detection of byproducts and intermediates. | High sensitivity for detecting trace components and reaction progress. | nih.gov |
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Design
Retrosynthesis and Pathway Design: AI tools can propose novel synthetic routes by analyzing vast databases of chemical reactions, potentially identifying more efficient or sustainable pathways than those conceived by human chemists. researchgate.net
Reaction Condition Optimization: ML models can predict the outcome (e.g., yield, selectivity) of a reaction under various conditions. beilstein-journals.org By training on experimental data, these models can identify the optimal combination of solvent, catalyst, temperature, and reactant ratios with far fewer experiments than traditional methods. chemcopilot.com
Autonomous Synthesis: The integration of ML algorithms with robotic platforms enables "self-driving" laboratories. These systems can autonomously plan experiments, execute the reactions, analyze the outcomes, and use the results to inform the next set of experiments in a closed loop, rapidly converging on the optimal synthesis conditions. beilstein-journals.orgtechnologynetworks.com
Table 3: Applications of AI/ML in the Chemistry of this compound
| AI/ML Application | Objective | Potential Impact | Reference |
|---|---|---|---|
| Retrosynthetic Analysis | Discover new, more efficient synthetic routes. | Reduces reliance on known pathways, enables synthesis from cheaper or more available starting materials. | researchgate.net |
| Yield & Condition Prediction | Identify optimal reaction parameters (solvent, catalyst, temp.) without extensive screening. | Reduces experimental cost, time, and material waste. | beilstein-journals.org |
| Autonomous Optimization | Automate the entire process of reaction optimization. | Accelerates process development and discovery of optimal conditions with minimal human intervention. | beilstein-journals.orgtechnologynetworks.com |
Exploration of Catalyst Systems for Selective Transformations
The structure of this compound features several reactive sites: the aromatic ring, the acetyl group, and the ester moiety. Future research will likely explore the use of advanced catalyst systems to achieve selective transformations at these sites, enabling the synthesis of a diverse library of derivatives.
Regioselective Functionalization: The aromatic ring can be functionalized via electrophilic substitution or modern cross-coupling reactions. Developing catalysts that can direct these modifications to a specific position (regioselectivity) is a key challenge. For instance, peptide-based catalysts have shown the ability to modulate regioselectivity in the modification of polyols, a concept that could be adapted to control reactions on the aryloxyacetate scaffold. scispace.com
Site-Selective Catalysis: Enzymes and biomimetic catalysts could be engineered to perform site-selective transformations, such as the oxidation or reduction of the acetyl group without affecting the ester, or vice-versa. nih.gov
Heterogeneous and Nanocatalysts: The use of solid-supported catalysts, such as modified zeolites or metal nanoparticles, offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. researchgate.netmdpi.com These could be designed for shape-selective transformations or to catalyze specific C-H activation reactions on the aromatic ring.
Table 4: Potential Catalytic Transformations of the Aryloxyacetate Scaffold
| Target Site | Transformation | Potential Catalyst Type | Reference |
|---|---|---|---|
| Aromatic Ring | C-H Activation / Cross-Coupling | Palladium, Iron, or other transition metal catalysts. | google.com |
| Acetyl Group (C=O) | Selective Reduction or Oxidation | Enzymatic catalysts, selective metal hydrides. | nih.gov |
| Multiple Sites | Regioselective Acylation/Alkylation | Peptide-based catalysts, shape-selective zeolites. | scispace.commdpi.com |
Design of New Functional Materials Incorporating the Aryloxyacetate Scaffold
The aryloxyacetic acid moiety is well-known for its biological activity, famously mimicking the plant hormone auxin and forming the basis for many commercial herbicides. This inherent bioactivity is a powerful starting point for the design of novel functional materials.
Emerging trends in this area include:
Bioactive Polymers: The ester group of this compound can be hydrolyzed to a carboxylic acid. This acid can then be used as a functional monomer in polymerization reactions to create polyesters or polyamides. google.com Such polymers, with the aryloxyacetate unit tethered to the backbone, could function as controlled-release systems for agricultural applications or as materials with inherent antimicrobial or plant-growth-regulating properties.
Multi-Target Therapeutic Agents: The aryloxyacetate scaffold is being investigated in medicinal chemistry for applications beyond agriculture. Recent studies have explored derivatives as multi-target agents for complex diseases like Alzheimer's, showing activity towards targets like peroxisome proliferator-activated receptors (PPARs). nih.gov This suggests a promising future direction in designing new small-molecule therapeutics based on this core structure.
Functional Coatings and Surfaces: By incorporating the aryloxyacetate scaffold into polymers used for coatings, it may be possible to create surfaces that resist biofouling or promote specific biological interactions, leveraging the known bioactivity of the core molecule.
Table 5: Future Applications in Functional Materials
| Material Type | Design Strategy | Potential Application | Reference |
|---|---|---|---|
| Controlled-Release Polymer | Incorporate the hydrolyzed aryloxyacetic acid as a monomer into a biodegradable polymer backbone. | Agriculture (slow-release herbicide/growth regulator). | google.com |
| Small-Molecule Therapeutics | Modify the scaffold to optimize binding to multiple biological targets. | Treatment of multifactorial diseases (e.g., neurodegenerative disorders). | nih.gov |
| Bioactive Surfaces | Graft polymers containing the aryloxyacetate moiety onto surfaces. | Antifouling coatings for marine or medical applications. |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Ethyl (2-acetyl-5-methoxyphenoxy)acetate?
- Methodology : The compound is typically synthesized via nucleophilic substitution. A phenoxyacetic acid derivative (e.g., 2-acetyl-5-methoxyphenol) is reacted with ethyl chloroacetate in the presence of a strong base (e.g., anhydrous potassium carbonate) under reflux in a polar aprotic solvent like acetone for 8–12 hours. Reaction progress is monitored via TLC using hexane:ethyl acetate (3:1) .
- Purification : After completion, the mixture is cooled, filtered, and extracted with ether. Acid-base washing (e.g., 10% NaOH) removes unreacted starting materials. Final purification may involve recrystallization or column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR confirm the ester group (δ ~4.2 ppm for –OCHCO– and δ ~1.3 ppm for ethyl CH) and acetyl/methoxy substituents.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 280.1 for CHO) .
- Purity Assessment : Elemental analysis (C, H, O within ±0.5% of theoretical values) and TLC with UV/iodine visualization ensure purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Key Variables :
- Base Strength : Strong bases (e.g., KCO) enhance deprotonation of phenolic –OH, critical for nucleophilic substitution. Weak bases may require prolonged reaction times .
- Solvent Choice : Dry acetone minimizes side reactions (e.g., hydrolysis) compared to protic solvents .
- Temperature : Reflux (~60°C) balances reactivity and solvent volatility. Higher temperatures risk decomposition .
- Yield Optimization : Adjusting the molar ratio of reactants (e.g., 1:1.1 phenol:ethyl chloroacetate) and stepwise addition of reagents reduces byproducts .
Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
- Case Study : If conflicting data arise for analogs (e.g., ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate), consider:
- Purity Discrepancies : Impurities (e.g., residual solvents) may skew bioassay results. Validate purity via HPLC and MS .
- Assay Variability : Use standardized protocols (e.g., fixed cell lines, consistent incubation times) to minimize experimental variability. Cross-validate findings with orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
- Structural Analysis : Perform SAR studies to identify critical functional groups (e.g., methoxy vs. ethoxy substituents) influencing activity .
Q. What strategies mitigate challenges in isolating this compound during purification?
- pH Control : Acidic workup (pH 5–6) prevents salt formation during filtration, improving yield .
- Solvent Selection : Ether extraction efficiently separates the product from aqueous layers, while cold water precipitation removes inorganic salts .
- Advanced Techniques : Use preparative HPLC for high-purity isolation, particularly if the compound is prone to isomerization or degradation .
Methodological Considerations
Q. How to design a stability study for this compound under varying storage conditions?
- Parameters :
- Temperature : Store aliquots at –20°C, 4°C, and 25°C. Monitor degradation via TLC/NMR over 6–12 months .
- Light Exposure : Compare stability in amber vs. clear vials to assess photolytic decomposition .
- Analytical Tools : Quantify degradation products using GC-MS or LC-MS. Calculate half-life under each condition .
Q. What computational methods aid in predicting the reactivity of this compound?
- DFT Calculations : Model reaction pathways (e.g., hydrolysis, ester cleavage) to identify transition states and activation energies .
- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using software like AutoDock. Validate with experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
